molecular formula C30H22 B14744311 Anthracene, 9,9'-(1,2-ethanediyl)bis- CAS No. 4709-79-9

Anthracene, 9,9'-(1,2-ethanediyl)bis-

Cat. No.: B14744311
CAS No.: 4709-79-9
M. Wt: 382.5 g/mol
InChI Key: TUDAAVMUWNOXGX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Anthracene, 9,9’-(1,2-ethanediyl)bis- typically involves the coupling of two anthracene molecules through an ethanediyl linkage. This can be achieved via several synthetic routes, including:

Industrial production methods often involve optimized versions of these synthetic routes to ensure high yield and purity of the final product.

Mechanism of Action

The mechanism by which Anthracene, 9,9’-(1,2-ethanediyl)bis- exerts its effects is primarily through its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription . Additionally, its ability to generate reactive oxygen species (ROS) upon photoexcitation contributes to its biological activity .

Comparison with Similar Compounds

Anthracene, 9,9’-(1,2-ethanediyl)bis- can be compared with other similar compounds, such as:

The uniqueness of Anthracene, 9,9’-(1,2-ethanediyl)bis- lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.

Properties

CAS No.

4709-79-9

Molecular Formula

C30H22

Molecular Weight

382.5 g/mol

IUPAC Name

9-(2-anthracen-9-ylethyl)anthracene

InChI

InChI=1S/C30H22/c1-5-13-25-21(9-1)19-22-10-2-6-14-26(22)29(25)17-18-30-27-15-7-3-11-23(27)20-24-12-4-8-16-28(24)30/h1-16,19-20H,17-18H2

InChI Key

TUDAAVMUWNOXGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCC4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

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